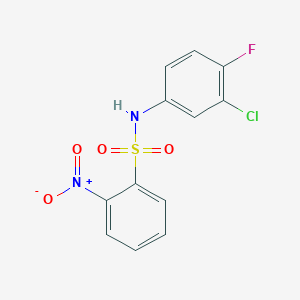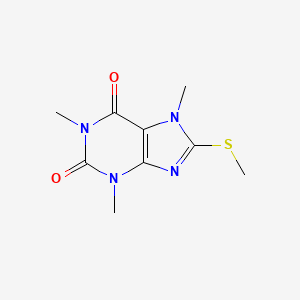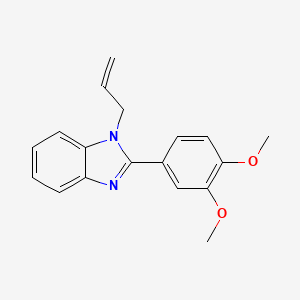
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTU and is a member of the thiourea family. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MTU has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and physiological effects:
MTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. MTU has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTU has several advantages for laboratory experiments, including its high yield and ease of synthesis. However, MTU has limitations, including its poor solubility in water and its potential toxicity. Researchers must use caution when working with MTU and follow appropriate safety protocols.
Orientations Futures
There are several future directions for the study of MTU. Further research is needed to fully understand the mechanism of action of MTU and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of MTU and improve its solubility and toxicity profile. Finally, the potential use of MTU as a diagnostic tool or in combination with other therapies should be explored.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a compound with potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to fully understand the potential of MTU as a therapeutic agent and to optimize its synthesis and safety profile.
Méthodes De Synthèse
MTU can be synthesized using various methods, including the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a base, or the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a palladium catalyst. The yield of MTU varies depending on the method used, with the highest yield reported to be 79%.
Applications De Recherche Scientifique
MTU has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that MTU can inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. MTU has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, MTU has been studied for its anti-viral properties, inhibiting the replication of HIV-1.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-5-2-4-10(8-11)15-13(17)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRZHTVQFSZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)




![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)